![molecular formula C11H5ClF4N4S B2781669 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 832739-42-1](/img/structure/B2781669.png)
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine precursors. One efficient method is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above could be adapted for larger-scale production due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Biological Activity
The compound 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 832739-42-1) is a novel triazole derivative with significant biological potential. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H5ClF4N4S
- Molecular Weight : 336.70 g/mol
- Structural Features : The compound contains a triazole ring fused with a thiadiazine moiety and multiple fluorine substituents that are known to enhance biological activity through improved lipophilicity and bioavailability.
Antifungal Properties
Recent studies have highlighted the antifungal activity of triazole derivatives. The compound has shown promising results against various fungal strains. For instance:
- Mechanism of Action : It interacts with cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This interaction disrupts membrane integrity and inhibits fungal growth .
- Efficacy : In vitro tests demonstrated that this compound exhibits potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When combined with conventional antibiotics, the compound enhances the overall antimicrobial efficacy, suggesting potential for use in combination therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound:
- Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) have been used.
- Results : The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. The IC50 values ranged from 10 to 20 µM, indicating significant anti-cancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Fluorine Substitution Effects : The presence of difluoromethyl groups enhances the lipophilicity and hydrogen bonding capabilities of the molecule, which may improve its interaction with biological targets.
- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in fungal and bacterial metabolism, the compound effectively disrupts their growth processes.
Case Studies
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N4S/c12-11(15,16)9-17-18-10-20(9)19-8(4-21-10)6-2-1-5(13)3-7(6)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXOYSUZHPBORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)Cl)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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